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Compound of Interest

Compound Name: ER21355

Cat. No.: B15578571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational phosphodiesterase type 5

(PDE5) inhibitor, ER21355, and the established drug, tadalafil. The comparison focuses on

preclinical data, including mechanism of action, in vitro potency and selectivity, and functional

efficacy in relevant models. Due to the investigational nature of ER21355, publicly available

data is limited. This guide compiles the available information to offer a preliminary head-to-

head analysis.

Mechanism of Action and Molecular Scaffolds
Both ER21355 and tadalafil are potent inhibitors of phosphodiesterase type 5 (PDE5), the

enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the

corpus cavernosum of the penis and other tissues. By inhibiting PDE5, these compounds lead

to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling

cascade results in the phosphorylation of various downstream targets, leading to a decrease in

intracellular calcium levels and subsequent smooth muscle relaxation, vasodilation, and penile

erection in the context of sexual stimulation.

ER21355 is characterized by a novel pyrazolopyridine scaffold. In contrast, tadalafil possesses

a distinct chemical structure, classified as a carboline derivative. These different molecular

frameworks are responsible for their unique pharmacological profiles, including their potency

and selectivity.
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Figure 1: Core molecular scaffolds of ER21355 and tadalafil.

In Vitro Potency and Selectivity
The in vitro potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory

concentration (IC50) against the PDE5 enzyme. Selectivity is determined by comparing the

IC50 for PDE5 to that for other PDE isoenzymes. High selectivity for PDE5 over other PDEs,

particularly PDE6 (found in the retina) and PDE11 (found in skeletal muscle, testes, and other

tissues), is desirable to minimize off-target side effects.

Parameter ER21355 Tadalafil

PDE5 IC50 0.4–0.8 nM ~2-5 nM

PDE6 IC50 Data not available ~3500-5100 nM

PDE11A1 IC50 Data not available ~70 nM

PDE5/PDE6 Selectivity Ratio Data not available ~700-1020

PDE5/PDE11A1 Selectivity

Ratio
Data not available ~14-40

Table 1: In Vitro Potency and Selectivity of ER21355 and Tadalafil

Based on the available data, ER21355 demonstrates sub-nanomolar potency against PDE5,

suggesting it is a highly potent inhibitor. Tadalafil also exhibits high potency in the low

nanomolar range. A key differentiator between PDE5 inhibitors is their selectivity profile.
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Tadalafil is known for its high selectivity against PDE6, which is associated with a lower risk of

visual disturbances compared to some other PDE5 inhibitors.[1] Its inhibition of PDE11 is more

pronounced, though the clinical significance of this is not fully established.[1] A comprehensive

PDE isoenzyme selectivity profile for ER21355 is not yet publicly available, which is a critical

dataset for a complete comparison of its potential side effect profile against that of tadalafil.
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Figure 2: Signaling pathway of PDE5 inhibitors in erectile function.

Preclinical Efficacy
Corpus Cavernosum Relaxation
A standard ex vivo method to assess the efficacy of PDE5 inhibitors is to measure their ability

to relax pre-contracted corpus cavernosum smooth muscle strips. This assay provides a direct

measure of the drug's functional effect on the target tissue.
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Compound Concentration Maximal Relaxation (%)

ER21355 Data not available Data not available

Tadalafil 10 µM ~83%

Table 2: Corpus Cavernosum Relaxation

While specific data for ER21355 in this assay are not available, studies on tadalafil have

demonstrated its concentration-dependent relaxation of human and animal corpus cavernosum

tissue.[2][3]

In Vivo Erectile Function
In vivo assessment of erectile function in animal models, typically rats, involves measuring the

increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation. This

provides a quantitative measure of the drug's ability to enhance erections.

Compound Animal Model Key Findings

ER21355 Data not available Data not available

Tadalafil Spinal cord transected rats

Long-term administration

preserved relaxation

responses.[4]

Table 3: In Vivo Erectile Function Studies

Currently, there is no publicly available data on the in vivo efficacy of ER21355 in animal

models of erectile dysfunction. Tadalafil has been shown to be effective in various animal

models, including those with spinal cord injury, where it helps preserve erectile function.[4]

Additional Preclinical Findings
Endothelial Nitric Oxide Synthase (eNOS) Expression
Preclinical reports suggest that ER21355 may increase the expression of endothelial nitric

oxide synthase (eNOS) in the corpus cavernosum of animal models following nerve injury.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15578571?utm_src=pdf-body
https://imagej.net/ij/plugins/docs/CASAinstructions.pdf
https://pubs.acs.org/doi/10.1021/jm0155042
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0193543
https://www.benchchem.com/product/b15578571?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0193543
https://www.benchchem.com/product/b15578571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


eNOS is the enzyme responsible for producing nitric oxide (NO), the primary mediator of

vasodilation in penile erection. An increase in eNOS expression could potentially enhance the

erectile response. The exact mechanism and quantitative data for this effect of ER21355 are

not yet detailed in available literature.

Sperm Motility
An interesting preclinical finding for ER21355 is a reported 33% increase in sperm motility in

oligospermic animal models. This suggests a potential secondary benefit of the compound.

Tadalafil has also been studied for its effects on sperm parameters. In vitro studies have shown

that tadalafil can increase sperm motility, particularly in asthenozoospermic samples, although

the effect is concentration-dependent.[5][6][7] In vivo studies in humans have generally shown

no adverse effects of on-demand tadalafil use on semen parameters.[5][6]

Compound Effect on Sperm Motility

ER21355
Reported 33% increase in oligospermic animal

models (details not available).

Tadalafil

In vitro: Increased motility in asthenozoospermic

samples. In vivo: No significant adverse effects

on semen parameters with on-demand use.[5]

[6][7]

Table 4: Effects on Sperm Motility

Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay
Objective: To determine the IC50 of a test compound against various PDE isoenzymes.

Methodology:

Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The

substrates are radiolabeled cGMP (for PDE5, PDE6, PDE9, PDE11) or cAMP (for other

PDEs).
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Assay Reaction: The test compound at various concentrations is incubated with the PDE

enzyme in an assay buffer. The reaction is initiated by the addition of the radiolabeled

substrate.

Reaction Termination: The reaction is stopped after a defined incubation period.

Separation and Quantification: The product of the enzymatic reaction (radiolabeled 5'-

monophosphate) is separated from the unreacted substrate using methods like anion-

exchange chromatography or scintillation proximity assay.

Data Analysis: The amount of product formed is quantified, and the percentage of inhibition

at each compound concentration is calculated. The IC50 value is determined by fitting the

data to a sigmoidal dose-response curve.
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Figure 3: Workflow for in vitro PDE inhibition assay.
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Corpus Cavernosum Smooth Muscle Relaxation Assay
Objective: To measure the relaxant effect of a test compound on pre-contracted corpus

cavernosum tissue.

Methodology:

Tissue Preparation: Strips of corpus cavernosum are obtained from animals (e.g., rabbits,

rats) or human tissue and mounted in an organ bath containing a physiological salt solution,

maintained at 37°C and aerated with a gas mixture.[8][9][10]

Contraction: The tissue strips are pre-contracted with an alpha-adrenergic agonist like

phenylephrine to induce a stable tonic contraction.[8][9]

Compound Addition: The test compound is added to the organ bath in a cumulative

concentration-dependent manner.

Measurement of Relaxation: The relaxation of the smooth muscle is recorded isometrically

using a force transducer.

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted

tension. A concentration-response curve is generated to determine the potency (EC50) and

maximal efficacy of the compound.[8]

In Vivo Measurement of Intracavernosal Pressure (ICP)
in Rats
Objective: To assess the in vivo efficacy of a test compound on erectile function.

Methodology:

Animal Preparation: Male rats are anesthetized. The carotid artery is cannulated for

continuous monitoring of mean arterial pressure (MAP). The corpus cavernosum is

cannulated with a needle connected to a pressure transducer to measure ICP.[4][5][6][9][11]

Nerve Stimulation: The cavernous nerve is isolated and stimulated electrically to induce

erections.[5][6][11]
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Compound Administration: The test compound is administered, typically intravenously or

orally, at a specified time before nerve stimulation.

Data Acquisition: ICP and MAP are recorded continuously before, during, and after

cavernous nerve stimulation.[5][11]

Data Analysis: The erectile response is quantified by calculating the maximal ICP and the

total ICP (area under the curve) during nerve stimulation. The ICP/MAP ratio is often

calculated to normalize for changes in systemic blood pressure.[5][11]

Summary and Future Directions
ER21355 is a novel and highly potent investigational PDE5 inhibitor with a distinct

pyrazolopyridine scaffold. The limited available data suggests it may have a favorable

preclinical profile, with potential benefits for both erectile function and sperm motility. Tadalafil is

a well-established PDE5 inhibitor with a proven efficacy and safety profile, characterized by its

high selectivity against PDE6.

A comprehensive head-to-head comparison is currently hampered by the lack of detailed public

data on the PDE isoenzyme selectivity and in vivo efficacy of ER21355. Future publication of

these data will be crucial for a more complete understanding of the therapeutic potential and

possible advantages of ER21355 relative to existing PDE5 inhibitors like tadalafil. Researchers

and drug development professionals should monitor for forthcoming data on this promising new

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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